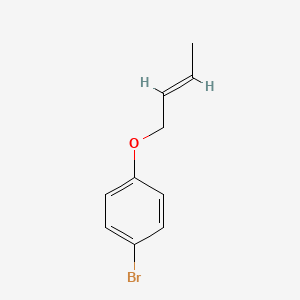

1-Bromo-4-(but-2-en-1-yloxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(E)-but-2-enoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWUQKOOAPNORF-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCOC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/COC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 but 2 En 1 Yloxy Benzene and Its Precursors

Precursor Synthesis Strategies

The successful synthesis of 1-Bromo-4-(but-2-en-1-yloxy)benzene is contingent on the efficient preparation of its foundational precursors: a 4-bromophenol (B116583) derivative and a but-2-en-1-ol (B7822390) or its corresponding halogenated analogue.

Synthesis of 4-Bromophenol Derivatives

4-Bromophenol is a crucial starting material, and its synthesis is typically achieved through the electrophilic bromination of phenol (B47542). prepchem.comorgsyn.org The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the solvent and temperature.

One common method involves the bromination of phenol in carbon disulfide. prepchem.com Conducting the reaction at a low temperature, such as -30°C, can lead to a high yield of 4-bromophenol, reaching up to 97%. prepchem.com As the temperature increases, the formation of the ortho-isomer, 2-bromophenol (B46759), becomes more significant. prepchem.com Another approach utilizes glacial acetic acid as the solvent. orgsyn.org The use of 1,4-dioxane (B91453) dibromide as a brominating agent in the presence of water cooling has also been reported to yield 4-bromophenol in high purity. prepchem.com

Table 1: Synthesis of 4-Bromophenol

| Reactants | Reagents & Solvents | Temperature | Yield of 4-Bromophenol | Reference |

|---|---|---|---|---|

| Phenol, Bromine | Carbon Disulfide | -30°C | 97% | prepchem.com |

| Phenol, Bromine | Carbon Disulfide | +30°C | 82% | prepchem.com |

| Phenol | 1,4-Dioxane Dibromide, Ether, Water | Water-cooling | 88% | prepchem.com |

Synthesis of But-2-en-1-ol and its Halogenated Analogues

But-2-en-1-ol (crotyl alcohol) and its halogenated derivatives, particularly crotyl bromide, are the other key precursors. But-2-en-1-ol can be synthesized through the isomerization of 3-buten-1-ol (B139374) in the presence of a palladium catalyst. google.com The selective dehydration of 1,4-butanediol (B3395766) over certain metal oxide catalysts, such as zirconium dioxide, can also yield 3-buten-1-ol, which can then be isomerized. researchgate.net

Crotyl bromide is often prepared from butadiene and hydrogen bromide. wikipedia.orggoogle.com The reaction conditions, specifically the presence or absence of peroxides and antioxidants, determine the isomeric outcome. In the presence of air or a peroxide, the reaction favors the formation of 1-bromo-2-butene (crotyl bromide). wikipedia.org Conversely, under anaerobic conditions with an antioxidant, 3-bromo-1-butene (B1616935) is the predominant product. wikipedia.org An alternative route to crotyl bromide starts from the more readily available crotyl alcohol. google.com

Etherification Reactions

The core of synthesizing this compound lies in the formation of the ether bond between the aromatic and allylic precursors.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classic and widely employed method for preparing ethers. masterorganicchemistry.comorganicchemistrytutor.com This S_N2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of sodium 4-bromophenoxide with crotyl bromide.

For a successful Williamson ether synthesis, it is crucial that the alkyl halide is primary or secondary, as tertiary halides tend to undergo elimination. masterorganicchemistry.com Since crotyl bromide is a primary alkyl halide, it is a suitable substrate for this reaction. The phenoxide is generated by treating 4-bromophenol with a strong base, such as sodium hydride or sodium hydroxide. organicchemistrytutor.comchegg.com

Table 2: General Williamson Ether Synthesis

| Nucleophile | Electrophile | Product | Mechanism | Reference |

|---|---|---|---|---|

| Alkoxide (RO⁻) | Primary Alkyl Halide (R'-X) | Ether (R-O-R') | S_N2 | masterorganicchemistry.comorganicchemistrytutor.com |

Alternative Coupling Methodologies for Aryl Ethers

While the Williamson ether synthesis is a robust method, several alternative transition-metal-catalyzed cross-coupling reactions have been developed for the formation of aryl ethers. These methods can offer advantages in terms of substrate scope and reaction conditions.

Palladium-catalyzed C-O cross-coupling reactions have emerged as powerful tools for aryl ether synthesis. nih.govmit.eduacs.org These reactions typically employ a palladium catalyst in conjunction with a suitable ligand and a base to couple an aryl halide with an alcohol. For instance, protocols using a palladium-tri-tert-butylphosphine complex have been shown to be effective for the direct transformation of aryl halides to aryl ethers. rsc.org Similarly, nickel-catalyzed methods are also gaining prominence for C-O bond formation. mit.eduresearchgate.net

Copper-catalyzed Ullmann-type reactions and Chan-Lam cross-couplings are also valuable alternatives. acs.orgrsc.org The Ullmann condensation traditionally involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst at elevated temperatures. The Chan-Lam coupling utilizes an aryl boronic acid and an alcohol, also catalyzed by copper. acs.org

Regioselective and Stereoselective Bromination Strategies

While the primary focus is on the synthesis of a compound with a pre-existing bromo-substituent, understanding regioselective bromination is crucial for precursor synthesis and potential late-stage functionalization. The bromination of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The position of the incoming bromine atom is directed by the substituents already present on the ring. mdpi.comresearchgate.net

In the case of phenol, the hydroxyl group is an activating, ortho-, para-directing group. solubilityofthings.com Therefore, the bromination of phenol tends to yield a mixture of 2-bromophenol and 4-bromophenol. prepchem.com To achieve high regioselectivity for the para-isomer, specific reaction conditions and brominating agents are employed. For example, the use of N-bromosuccinimide (NBS) in various solvent systems can offer high para-selectivity. mdpi.com Zeolites and other solid supports can also be used to enhance para-selectivity in electrophilic brominations. mdpi.com

For the allylic portion, allylic bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a bromine atom at the allylic position of an alkene. masterorganicchemistry.com This method proceeds via a free-radical mechanism. masterorganicchemistry.com

Electrophilic Aromatic Bromination Control

The introduction of a bromine atom onto the phenyl ring of a precursor, such as butoxybenzene (B75284) or a related alkoxybenzene, is achieved through electrophilic aromatic substitution. The alkoxy group (-OR) is an activating, ortho-, para-directing group. Therefore, the primary challenge is to achieve high regioselectivity for the desired para-substituted product, 1-bromo-4-alkoxybenzene, over the ortho-substituted byproduct.

Several factors influence this regioselectivity:

Steric Hindrance: The size of the alkoxy group and the brominating agent can sterically hinder the ortho positions, thereby favoring substitution at the less hindered para position. Studies on various alkoxybenzenes have shown that as the steric bulk of the alkyl group increases (e.g., from ethoxy to tert-butoxy), the preference for para-bromination generally increases. nsf.gov

Reaction Conditions: The choice of solvent and temperature can impact the ortho/para product ratio.

Brominating Agent: Different brominating agents exhibit varying degrees of selectivity. While molecular bromine (Br₂) can be used, often in the presence of a Lewis acid catalyst like FeBr₃, other reagents may offer superior regioselectivity. khanacademy.org N-Bromosuccinimide (NBS) in solvents like tetrahydrofuran (B95107) (THF) or in the presence of silica (B1680970) gel has been reported to be a highly regioselective agent for electrophilic aromatic brominations. researchgate.net Other systems, such as tetraalkylammonium tribromides for phenols, have also demonstrated high para-selectivity. researchgate.net

Computational and experimental studies have been conducted to understand the interplay between electronic and steric effects on bromination rates and selectivity. For alkoxybenzenes, reactivity toward brominating agents was found to increase in the order of tert-butoxy (B1229062) < ethoxy < isopropoxy for the para position. nsf.gov This highlights the complex balance of factors that must be optimized for selective synthesis.

Table 1: Regioselectivity in Electrophilic Aromatic Bromination

| Substrate Type | Brominating System | Key Factor for Control | Observed Selectivity | Citation |

|---|---|---|---|---|

| Phenols | Tetraalkylammonium tribromides | Reagent structure | Highly para-selective | researchgate.net |

| Aromatic Compounds | N-bromosuccinimide (NBS)/silica gel | Heterogeneous catalysis | Good regioselectivity | researchgate.net |

| Alkoxybenzenes | Aqueous free bromine species (e.g., HOBr, Br₂) | Steric and electronic effects of alkoxy group | Para-position generally favored over ortho | nsf.govrsc.org |

| Toluene analogues | Zeolites | Shape-selective catalysis | High para-selectivity | researchgate.net |

Bromination at Allylic Positions

While the primary target involves aromatic bromination, allylic bromination becomes relevant if the synthesis starts with a precursor where the butenyl moiety is introduced before bromination, such as 4-(but-2-en-1-yloxy)phenol. In such cases, the allylic C-H bonds on the but-2-enyl group are susceptible to free-radical substitution. To selectively brominate the allylic position of an alkene without reacting with the double bond, N-Bromosuccinimide (NBS) is the reagent of choice, typically used with a radical initiator like peroxide or under UV light. masterorganicchemistry.comyoutube.com

The mechanism proceeds via a free-radical chain reaction. masterorganicchemistry.com NBS serves to provide a consistent but very low concentration of molecular bromine (Br₂), which is the active halogenating agent in the propagation step. This low concentration is crucial to favor the radical substitution pathway over the competing ionic addition of bromine across the double bond. masterorganicchemistry.comyoutube.com The reaction is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the allylic position to form a resonance-stabilized allylic radical. youtube.com This radical then reacts with Br₂ to form the allylic bromide and a bromine radical, which continues the chain. youtube.com

Control of E/Z Stereoisomerism in the But-2-en-1-yloxy Moiety Synthesis

The but-2-en-1-yloxy moiety contains a double bond, which can exist as either the E (trans) or Z (cis) isomer. Controlling this stereochemistry is critical for synthesizing a specific isomer of the final product. The most common method for forming the ether linkage is the Williamson ether synthesis, which involves the reaction of a phenoxide (e.g., sodium 4-bromophenoxide) with an alkyl halide (e.g., a 1-halo-but-2-ene). wikipedia.org

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.orgmasterorganicchemistry.com A key feature of the S_N2 reaction is the inversion of stereochemistry at a chiral center. However, for controlling the E/Z geometry of an adjacent double bond, the most important factor is that the S_N2 reaction does not affect the configuration of the double bond itself. The reaction occurs at the adjacent sp³-hybridized carbon.

Therefore, the stereochemistry of the but-2-enyl moiety in the final product is directly determined by the stereochemistry of the starting but-2-enyl halide.

To synthesize the (E)-isomer , one would use (E)-1-bromo-but-2-ene (trans-crotyl bromide).

To synthesize the (Z)-isomer , one would use (Z)-1-bromo-but-2-ene (cis-crotyl bromide).

Since the reaction is an S_N2 process, it is most efficient with primary alkyl halides like 1-bromo-but-2-ene. masterorganicchemistry.com Using secondary or tertiary halides would lead to competing elimination reactions (E2), reducing the yield of the desired ether. youtube.com

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry offers several advanced methodologies to improve the efficiency, sustainability, and scalability of synthesizing compounds like this compound.

Catalytic Systems for Enhanced Efficiency

While the classical Williamson synthesis using a strong base is robust, catalytic systems can offer milder conditions, broader substrate scope, and higher efficiency.

Phase-Transfer Catalysis (PTC): For the Williamson synthesis, PTC can enhance the reaction rate by facilitating the transport of the phenoxide nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide resides. This improves efficiency and can reduce the need for harsh, anhydrous conditions. numberanalytics.com

Copper-Catalyzed Ullmann Condensation: An alternative to the Williamson synthesis is the Ullmann coupling of an aryl halide with an alcohol. organic-chemistry.org This is particularly useful when the S_N2 pathway is not feasible. Modern protocols often use copper(I) catalysts with specific ligands, such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) or N,N-dimethylglycine, which allow the reactions to proceed under milder conditions and with a wider range of functional groups. organic-chemistry.orgumich.edu

Palladium-Catalyzed Cross-Coupling: Palladium-based catalysts, famously used in Buchwald-Hartwig amination, have also been adapted for C-O bond formation. google.com These systems can couple aryl bromides or chlorides with alcohols, including fluorinated alcohols, using specialized phosphine (B1218219) ligands like tBuBrettPhos. acs.org These reactions often exhibit high functional group tolerance and efficiency. acs.org

Table 2: Comparison of Catalytic Systems for Aryl Ether Synthesis

| Catalytic System | Typical Reactants | Advantages | Citation |

|---|---|---|---|

| Phase-Transfer Catalysis | Phenoxide + Alkyl Halide | Improved rates, biphasic conditions, simpler workup. | numberanalytics.com |

| Copper(I)/Ligand | Aryl Halide + Alcohol/Alkoxide | Lower cost than palladium, effective for aryl iodides and bromides. | organic-chemistry.orgumich.edu |

| Palladium/Ligand | Aryl Halide + Alcohol | High efficiency and functional group tolerance, works with aryl chlorides. | google.comacs.org |

Green Chemistry Principles in Synthesis

Adherence to green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can be applied in several ways:

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the Williamson ether synthesis, aligning with green chemistry goals of energy efficiency. numberanalytics.combenthamscience.com

Green Solvents and Reagents: Researchers are exploring replacements for traditional volatile organic solvents. Ionic liquids and deep eutectic solvents have been used as media for the Williamson synthesis, often improving efficiency. numberanalytics.com Using surfactants in aqueous media can create micellar environments that facilitate the reaction between a hydrophobic substrate and a water-soluble nucleophile, avoiding organic solvents. researchgate.net Dimethyl carbonate (DMC) has been highlighted as an environmentally benign alternative to toxic methylating agents, a principle that extends to other alkylating agents. frontiersin.org

Catalyst Reusability: Developing heterogeneous or recyclable catalysts is a core green chemistry principle. numberanalytics.com A catalyst synthesized from waste banana peels has been reported for microwave-assisted ether synthesis, demonstrating the use of renewable resources and catalyst reusability. benthamscience.com

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govresearchgate.net

For a multi-step synthesis, integrated flow systems can be designed where the output of one reactor is fed directly into the next. researchgate.net For the synthesis of the target compound, a flow reactor could be used for the etherification step. For instance, a solution of the phenoxide and a solution of the butenyl halide could be pumped into a heated microreactor or a packed-bed reactor containing a solid-supported catalyst or base. nih.gov This approach allows for short reaction times and high throughput. The improved control of temperature and residence time in a flow system can minimize the formation of byproducts, leading to higher purity and yield. researchgate.net The application of flow chemistry has been successfully demonstrated for the synthesis of various aryl amines and ethers, indicating its high potential for the production of this compound. nih.govresearchgate.net

Chemical Reactivity and Transformation Pathways of 1 Bromo 4 but 2 En 1 Yloxy Benzene

Reactivity at the Aryl Bromide Moiety

The primary site of reactivity on 1-Bromo-4-(but-2-en-1-yloxy)benzene is the carbon-bromine bond on the aromatic ring. The bromine atom serves as a good leaving group in several important classes of reactions, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNAAr on aryl halides like this compound typically proceeds through an addition-elimination mechanism. chemistrysteps.comlibretexts.org This pathway is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov

For this compound, the but-2-en-1-yloxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, forcing conditions, such as high temperatures and the use of very strong nucleophiles, would be necessary to promote this reaction. msu.eduyoutube.com An alternative pathway, the elimination-addition (benzyne) mechanism, can occur with exceptionally strong bases like sodium amide (NaNH2). chemistrysteps.comyoutube.com

Table 1: Representative Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Reagents and Conditions | Expected Product |

|---|---|---|

| Hydroxide | 1. NaOH, 350°C, high pressure2. H₃O⁺ | 4-(But-2-en-1-yloxy)phenol |

| Amide | NaNH₂, liquid NH₃, -33°C | 4-(But-2-en-1-yloxy)aniline |

| Methoxide | CH₃ONa, CH₃OH, high temp. | 1-(But-2-en-1-yloxy)-4-methoxybenzene |

Note: The conditions presented are based on general procedures for non-activated aryl bromides and are illustrative for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the aryl bromide moiety of this compound is an excellent electrophilic partner for these transformations.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgrsc.org This reaction is widely used to form carbon-carbon bonds. This compound can be coupled with various aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgmobt3ath.com

Table 2: Exemplary Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature | Expected Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100°C | 4-(But-2-en-1-yloxy)-1,1'-biphenyl |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane (B91453) | 100°C | 4-(But-2-en-1-yloxy)-4'-methyl-1,1'-biphenyl |

| Vinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | THF/H₂O | 70°C | 1-(But-2-en-1-yloxy)-4-vinylbenzene |

Note: The reaction conditions are based on established methods for aryl bromides. researchgate.netresearchgate.netnih.gov

The Stille coupling reaction pairs an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.org This method is also highly effective for forming C-C bonds. The aryl bromide of this compound can react with various organostannanes, such as vinyl-, aryl-, or alkynylstannanes. A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.org

Table 3: Illustrative Stille Coupling of this compound

| Coupling Partner | Catalyst/Ligand | Solvent | Temperature | Expected Product |

|---|---|---|---|---|

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene | 110°C | 1-(But-2-en-1-yloxy)-4-vinylbenzene |

| Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | DMF | 90°C | 4-(But-2-en-1-yloxy)-1,1'-biphenyl |

| Trimethyl(phenylethynyl)tin | Pd(AsPh₃)₄ | 1,4-Dioxane | 100°C | 1-(But-2-en-1-yloxy)-4-(phenylethynyl)benzene |

Note: Conditions are generalized from standard Stille coupling protocols for aryl bromides. wikipedia.org

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgresearchgate.net This reaction is the most common method for synthesizing arylalkynes. This compound can be efficiently coupled with a variety of terminal alkynes. The reaction is typically carried out under mild conditions with a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org

Table 4: Representative Sonogashira Coupling of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Expected Product |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50-65°C | 1-(But-2-en-1-yloxy)-4-(phenylethynyl)benzene |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | Room Temp. | 1-((4-(Hex-1-yn-1-yl)phenyl)oxy)but-2-ene |

| Trimethylsilylacetylene | PdCl₂(dppf) / CuI | DIPA | Toluene | 70°C | 1-(But-2-en-1-yloxy)-4-((trimethylsilyl)ethynyl)benzene |

Note: The presented conditions are based on typical Sonogashira reaction protocols. researchgate.netwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a powerful method for synthesizing arylamines. This compound can be coupled with primary or secondary amines, as well as anilines and other N-heterocycles. The choice of phosphine ligand is critical for the success of the reaction and depends on the specific amine being used. nih.gov

Table 5: Hypothetical Buchwald-Hartwig Amination of this compound

| Amine | Catalyst/Ligand | Base | Solvent | Temperature | Expected Product |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100°C | 4-(4-(But-2-en-1-yloxy)phenyl)morpholine |

| Aniline (B41778) | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 110°C | N-(4-(But-2-en-1-yloxy)phenyl)aniline |

| Benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 80-100°C | N-Benzyl-4-(but-2-en-1-yloxy)aniline |

Note: Conditions are derived from general methods established for the Buchwald-Hartwig amination of aryl bromides. nih.gov

Lithium-Halogen Exchange Reactions

The bromine atom attached to the benzene (B151609) ring of this compound is susceptible to lithium-halogen exchange. This reaction typically involves treatment with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The exchange process results in the formation of an aryllithium intermediate, 4-(but-2-en-1-yloxy)phenyllithium, and the corresponding alkyl bromide.

The rate and efficiency of lithium-halogen exchange are influenced by factors such as the solvent and the specific organolithium reagent used. researchgate.net For instance, the reaction of n-BuLi with aryl bromides is significantly accelerated in the presence of ethers like tetrahydrofuran (B95107) (THF) compared to hydrocarbon solvents alone. researchgate.net The general order of reactivity for halogens in this exchange is I > Br > Cl > F. princeton.eduharvard.edu

This transformation is a powerful tool in organic synthesis, as the resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Table 1: Reagents and Conditions for Lithium-Halogen Exchange

| Reagent | Solvent | Temperature (°C) | Product |

| n-Butyllithium | Diethyl ether/Heptane | 0 | 4-(But-2-en-1-yloxy)phenyllithium |

| tert-Butyllithium | THF/Pentane | -78 | 4-(But-2-en-1-yloxy)phenyllithium |

Benzyne (B1209423) Intermediate Formation and Reactivity

Under strongly basic conditions, this compound can undergo elimination to form a highly reactive intermediate known as a benzyne or aryne. libretexts.orgyoutube.com This typically occurs by treatment with a strong base like sodium amide (NaNH2) in liquid ammonia. libretexts.org The base abstracts a proton ortho to the bromine atom, leading to the formation of a carbanion. Subsequent elimination of the bromide ion generates the benzyne intermediate, 4-(but-2-en-1-yloxy)benzyne. youtube.com

This benzyne is a strained and highly reactive species due to the presence of a formal triple bond within the aromatic ring. libretexts.org It readily undergoes nucleophilic attack. youtube.com For instance, in the presence of the amide ion, two isomeric aminophenols can be formed. The benzyne intermediate can also be trapped by dienes, such as furan, through a Diels-Alder cycloaddition reaction. libretexts.org

Reactivity of the But-2-en-1-yloxy Group

The but-2-en-1-yloxy substituent contains a carbon-carbon double bond, which is a site of reactivity, particularly for electrophilic addition reactions.

Electrophilic Addition Reactions to the Alkene

The electron-rich double bond in the but-2-en-1-yloxy group can be attacked by electrophiles, leading to the breaking of the pi bond and the formation of two new sigma bonds. libretexts.orglibretexts.org

Halogenation and Hydrohalogenation

The alkene can undergo halogenation with reagents like bromine (Br2) or chlorine (Cl2) to form a dihalo-derivative. The reaction proceeds through a cyclic halonium ion intermediate.

Hydrohalogenation involves the addition of a hydrogen halide (HX, where X = Cl, Br, I) across the double bond. libretexts.org According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms. chemguide.co.uk This is due to the formation of a more stable secondary carbocation intermediate during the reaction mechanism. numberanalytics.com

Table 2: Products of Halogenation and Hydrohalogenation

| Reagent | Product |

| Bromine (Br₂) | 1-Bromo-4-((2,3-dibromobutyl)oxy)benzene |

| Hydrogen Chloride (HCl) | 1-Bromo-4-((3-chlorobutyl)oxy)benzene |

| Hydrogen Bromide (HBr) | 1-Bromo-4-((3-bromobutyl)oxy)benzene |

Hydration and Hydroboration-Oxidation

Hydration: In the presence of an acid catalyst, water can add across the double bond to form an alcohol. This reaction also follows Markovnikov's rule, leading to the formation of 4-(4-bromophenoxy)butan-2-ol.

Table 3: Hydration and Hydroboration-Oxidation Products

| Reaction | Reagents | Product |

| Hydration (Markovnikov) | H₂O, H⁺ (catalyst) | 4-(4-Bromophenoxy)butan-2-ol |

| Hydroboration-Oxidation (anti-Markovnikov) | 1. BH₃·THF 2. H₂O₂, NaOH | 3-(4-Bromophenoxy)butan-1-ol |

Cycloaddition Reactions

The alkene functionality in the but-2-en-1-yloxy group can participate in cycloaddition reactions. A notable example is the Diels-Alder reaction, where the alkene can act as a dienophile and react with a conjugated diene. The stereochemistry of the alkene is retained in the product.

Another important cycloaddition is [2+2] cycloaddition, which can occur photochemically to form cyclobutane (B1203170) derivatives.

Oxidation Reactions

The unsaturated but-2-enyl group in this compound is susceptible to various oxidation reactions, most notably epoxidation and oxidative cleavage of the double bond.

Epoxidation of the Double Bond

The reaction of the double bond in the but-2-enyl moiety with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide, 1-bromo-4-((2-methyloxiran-2-yl)methoxy)benzene. masterorganicchemistry.comleah4sci.com This transformation proceeds via a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the double bond in a syn-addition fashion. masterorganicchemistry.com This means that the two new carbon-oxygen bonds form on the same face of the alkene.

The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH2Cl2). The electron-withdrawing nature of the 4-bromophenoxy group may slightly decrease the nucleophilicity of the double bond compared to an unsubstituted analogue, potentially requiring slightly harsher reaction conditions or longer reaction times.

Table 1: Epoxidation of this compound

| Reactant | Reagent | Product |

| This compound | m-CPBA | 1-Bromo-4-((2-methyloxiran-2-yl)methoxy)benzene |

Oxidative Cleavage of the Alkene

The carbon-carbon double bond of the but-2-enyl group can be cleaved through ozonolysis. masterorganicchemistry.com This reaction involves treating the compound with ozone (O3) followed by a work-up step which determines the final products.

A reductive work-up, typically using dimethyl sulfide (B99878) (DMS) or zinc and water, would cleave the double bond to yield two carbonyl compounds. In the case of this compound, this would result in the formation of 4-bromophenoxyacetaldehyde and acetaldehyde. masterorganicchemistry.com

Alternatively, an oxidative work-up, using hydrogen peroxide (H2O2), would further oxidize the resulting aldehyde fragments to carboxylic acids. masterorganicchemistry.com This would lead to the formation of 4-bromophenoxyacetic acid and acetic acid.

The initial step of the reaction involves the 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. The subsequent work-up cleaves this ozonide to give the final carbonyl or carboxylic acid products. unl.edu

Table 2: Oxidative Cleavage of this compound via Ozonolysis

| Work-up Condition | Products |

| Reductive (e.g., DMS) | 4-Bromophenoxyacetaldehyde and Acetaldehyde |

| Oxidative (e.g., H2O2) | 4-Bromophenoxyacetic acid and Acetic acid |

Reduction Reactions

The double bond and the ether linkage in this compound can undergo reduction under specific conditions.

Catalytic Hydrogenation of the Double Bond

The double bond in the but-2-enyl group can be selectively reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. The reaction would yield 1-bromo-4-butoxybenzene. The bromo-substituent on the aromatic ring is generally stable under these conditions, although more forcing conditions could potentially lead to hydrodebromination.

Table 3: Catalytic Hydrogenation of this compound

| Reactant | Catalyst | Product |

| This compound | Pd/C, H2 | 1-Bromo-4-butoxybenzene |

Reductive Ether Cleavage

The ether linkage in this compound can be cleaved under strongly acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen, making it a better leaving group. The subsequent cleavage can occur through either an SN1 or SN2 mechanism, depending on the structure of the ether.

For this compound, the cleavage is expected to occur at the allylic carbon-oxygen bond. The reaction with HBr would likely proceed via an SN2 mechanism, where the bromide ion attacks the less sterically hindered primary allylic carbon, leading to the formation of 4-bromophenol (B116583) and 1-bromo-2-butene.

Table 4: Reductive Ether Cleavage of this compound

| Reactant | Reagent | Products |

| This compound | HBr (conc.) | 4-Bromophenol and 1-Bromo-2-butene |

Allylic Rearrangements and Substitutions

The allylic system in this compound can participate in rearrangement and substitution reactions. A notable example is the Claisen rearrangement, a thermal libretexts.orglibretexts.org-sigmatropic rearrangement specific to aryl allyl ethers. libretexts.orgorganic-chemistry.orgwikipedia.org

Upon heating, this compound is expected to undergo a Claisen rearrangement. The reaction proceeds through a concerted, pericyclic transition state, where the but-2-enyl group migrates from the ether oxygen to an ortho position on the benzene ring. libretexts.orgorganic-chemistry.org This initially forms a non-aromatic dienone intermediate, which then tautomerizes to the more stable phenolic product, 2-(but-2-en-1-yl)-4-bromophenol. libretexts.org

The presence of the bromo substituent at the para position does not block the ortho positions, allowing the rearrangement to proceed. The electronic effect of the bromine atom is not expected to significantly hinder the reaction, although it might have a minor influence on the reaction rate. stackexchange.com

Table 5: Claisen Rearrangement of this compound

| Reactant | Condition | Product |

| This compound | Heat | 2-(But-2-en-1-yl)-4-bromophenol |

Interplay of Functional Group Reactivity

The reactivity of this compound is dominated by the interplay between its three key functional components: the brominated aromatic ring, the ether oxygen, and the butenyl double bond. Two major reaction pathways showcase this interplay: the thermally induced Claisen rearrangement and palladium-catalyzed cross-coupling reactions at the C-Br bond.

Claisen Rearrangement: The most significant intramolecular process for this molecule is the aromatic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.org Upon heating, the butenyl group can migrate from the ether oxygen to a carbon atom of the aromatic ring in a concerted, pericyclic researchgate.netresearchgate.net-sigmatropic shift. youtube.com The reaction proceeds through a cyclic transition state, leading to an intermediate which then tautomerizes to the more stable phenolic form. organic-chemistry.org The product is a 2-alkenylated-4-bromophenol. This transformation directly involves the ether linkage, the aromatic ring, and the terminal alkene of the side chain, demonstrating a clear interplay of these functional groups. The para-bromo substituent remains on the ring and directs the migrating butenyl group exclusively to the ortho position.

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Buchwald-Hartwig reactions. organic-chemistry.orgwikipedia.org In these transformations, the butenyloxy group primarily plays an electronic role. As an ether, it is an electron-donating group, which can influence the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst. However, the ether and the butenyl double bond are generally stable under the conditions used for many of these coupling reactions, allowing for selective functionalization at the C-Br bond. For instance, a Heck reaction would couple the aryl bromide with an alkene, leaving the butenyloxy side chain intact. youtube.com

The table below summarizes the primary reactions resulting from the functional group interplay.

| Reaction Type | Reacting Groups | Product Type | Conditions |

| Claisen Rearrangement | Aryl ether, Butenyl group, Aromatic ring | 2-(But-2-en-1-yl)-4-bromophenol | Thermal or Lewis Acid Catalysis |

| Heck Reaction | Aryl bromide, External alkene | 4-(But-2-en-1-yloxy)-stilbene derivative | Pd catalyst, Base |

Regioselectivity and Stereoselectivity in Reactions

Both regioselectivity (the preference for reaction at one position over another) and stereoselectivity (the preference for the formation of one stereoisomer over another) are critical in defining the outcome of reactions involving this compound.

Regioselectivity: In the context of the Claisen rearrangement , regioselectivity is highly controlled. The para-position is blocked by the bromine atom, so the researchgate.netresearchgate.net-sigmatropic rearrangement must deliver the butenyl group to one of the two equivalent ortho positions of the ether. organic-chemistry.org This results in the formation of a single constitutional isomer, 2-(1-methylallyl)-4-bromophenol, which subsequently rearranges to the final product, 2-(but-2-en-1-yl)-4-bromophenol.

For palladium-catalyzed reactions like the Heck reaction, regioselectivity pertains to the coupling of an external alkene. For example, in a reaction with styrene (B11656), the aryl group can add to either the α or β carbon of the styrene double bond. The outcome is influenced by the specific catalyst, ligands, and reaction conditions used. rsc.org

Stereoselectivity: The Claisen rearrangement is known to be highly stereospecific. The reaction proceeds through a highly ordered, chair-like transition state, which transfers the stereochemistry from the starting material to the product. organic-chemistry.orgharvard.edu If the starting this compound has a defined stereochemistry at the double bond (E or Z), this will translate into a specific diastereomer of the resulting phenol (B47542) product, which contains two new stereocenters.

In the Heck reaction , the addition of the aryl-palladium species to the alkene typically occurs in a syn fashion, followed by a syn β-hydride elimination. This mechanistic sequence generally leads to the formation of the trans (E) isomer of the product alkene, as this minimizes steric hindrance in the transition state. organic-chemistry.orgyoutube.com

The table below outlines the expected selectivity in the key reactions of the title compound.

| Reaction | Selectivity Type | Controlling Factors | Expected Outcome |

| Claisen Rearrangement | Regioselectivity | Steric blocking by para-bromo group | Exclusive migration to the ortho position. |

| Claisen Rearrangement | Stereoselectivity | Chair-like transition state | Transfer of alkene geometry (E/Z) to the product's stereocenters. |

| Heck Reaction | Regioselectivity | Catalyst system, Substrate electronics | Mixture of α/β-arylation products, tunable by conditions. rsc.org |

| Heck Reaction | Stereoselectivity | Steric hindrance in β-hydride elimination | Predominant formation of the trans (E)-alkene product. youtube.com |

Mechanistic Investigations of 1 Bromo 4 but 2 En 1 Yloxy Benzene Reactions

Elucidation of Nucleophilic Substitution Mechanisms (SNAr, SN1, SN2 pathways)

The presence of a bromine atom on the benzene (B151609) ring and an allylic ether group provides multiple sites for nucleophilic attack. The elucidation of the operative nucleophilic substitution mechanism—be it SNAr, SN1, or SN2—is paramount.

SNAr (Nucleophilic Aromatic Substitution): This mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine) to stabilize the negatively charged Meisenheimer intermediate. philadelphia.edu.jo In the case of 1-Bromo-4-(but-2-en-1-yloxy)benzene, the but-2-en-1-yloxy group is not a strong electron-withdrawing group, making the classical SNAr pathway less likely under standard conditions. However, under forcing conditions such as high temperatures and pressures with a strong nucleophile like sodium hydroxide, a benzyne (B1209423) intermediate might be formed via an elimination-addition mechanism. philadelphia.edu.joyoutube.comyoutube.comyoutube.commasterorganicchemistry.com

SN1 and SN2 Pathways: These mechanisms are more relevant to the allylic ether portion of the molecule.

SN1 Mechanism: Cleavage of the C-O bond of the ether could lead to a resonance-stabilized allylic carbocation. However, this is generally not a favorable pathway for ether cleavage unless strong acids are employed to protonate the oxygen atom, making it a better leaving group. The stability of the resulting phenoxide ion would also play a role.

SN2 Mechanism: A direct attack by a nucleophile at one of the carbons of the but-2-enyl group is also possible. The primary carbon of the but-2-enyl group is sterically accessible for an SN2 attack. The reaction rate would be influenced by the strength of the incoming nucleophile and the solvent polarity. libretexts.org

Secondary halogenoalkanes can undergo both SN1 and SN2 reactions, with the exact pathway depending on the specific reaction conditions. libretexts.orgchemguide.co.uk

Mechanistic Studies of Cross-Coupling Catalytic Cycles

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The general mechanism for these reactions involves a catalytic cycle.

A plausible mechanism for a Suzuki-Miyaura coupling reaction would involve the following key steps: researchgate.netrhhz.net

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (in a Suzuki reaction) transfers its organic group to the palladium center, displacing the bromide ion. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond of the product.

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. researchgate.netnih.gov

Detailed Studies of Electrophilic Addition Pathways to the Alkene

The but-2-enyl group in this compound contains a double bond that is susceptible to electrophilic addition reactions. libretexts.org

The general mechanism for the electrophilic addition of a hydrogen halide (H-X) proceeds in two steps: libretexts.org

Electrophilic Attack: The π electrons of the alkene's double bond attack the electrophile (e.g., the hydrogen atom in HBr), forming a carbocation intermediate. The stability of this carbocation is a key factor in determining the regioselectivity of the addition (Markovnikov's rule). youtube.comyoutube.com

Nucleophilic Attack: The halide ion (X⁻) then acts as a nucleophile and attacks the carbocation, forming the final product. libretexts.org

The electron-donating nature of the para-substituted bromo-phenoxy group can influence the electron density of the double bond and thus its reactivity towards electrophiles.

Kinetic Analysis of Key Transformation Steps

Kinetic studies are essential for understanding the rate-determining steps of the reactions involving this compound.

| Reaction Type | Key Kinetic Parameters | Influencing Factors |

| SN2 | Second-order kinetics, rate = k[Substrate][Nucleophile] | Steric hindrance, nucleophile strength, solvent polarity |

| SN1 | First-order kinetics, rate = k[Substrate] | Carbocation stability, solvent ionizing power |

| Cross-Coupling | Complex kinetics, dependent on catalyst and substrate concentrations | Ligand effects, temperature, base strength |

| Electrophilic Addition | Typically second-order, rate = k[Alkene][Electrophile] | Alkene substitution, electrophile strength |

For instance, in an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. ucsb.edu In contrast, the rate of an SN1 reaction is primarily dependent on the concentration of the substrate as the formation of the carbocation is the slow, rate-determining step. ucsb.edu

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient intermediates are crucial for confirming reaction mechanisms.

Carbocations: In electrophilic additions and potential SN1 reactions, the formation of carbocation intermediates is expected. These can be detected by spectroscopic methods under specific conditions or their existence inferred from the product distribution (e.g., rearrangements). The stability of carbocations follows the order: tertiary > secondary > primary. youtube.com

Meisenheimer Complexes: For a potential SNAr pathway, the Meisenheimer complex, a resonance-stabilized anionic intermediate, would be a key species to identify. youtube.com

Benzyne Intermediates: In high-temperature nucleophilic aromatic substitutions, the highly reactive benzyne intermediate could be formed. youtube.comyoutube.commasterorganicchemistry.com Trapping experiments with dienes can be used to confirm its presence.

Organopalladium Intermediates: In cross-coupling reactions, the various Pd(0) and Pd(II) species within the catalytic cycle are key intermediates. rhhz.net Spectroscopic techniques like NMR can sometimes be used to observe these species.

Transition State Analysis and Energy Profiles

Computational chemistry plays a vital role in analyzing the transition states and energy profiles of reactions involving this compound.

SN2 Reactions: The transition state involves a pentacoordinate carbon atom where the nucleophile is forming a bond while the leaving group is breaking its bond.

Electrophilic Addition: The energy profile will show two transition states corresponding to the two steps of the reaction, with the carbocation intermediate residing in an energy minimum between them. libretexts.org The first transition state, leading to the formation of the more stable carbocation, will be lower in energy.

Cross-Coupling Reactions: The energy profile of the catalytic cycle will have multiple peaks and valleys corresponding to the transition states and intermediates of oxidative addition, transmetalation, and reductive elimination.

Solvent and Catalyst Effects on Reaction Mechanisms

The choice of solvent and catalyst can dramatically influence the reaction pathway and outcome.

Solvent Effects:

Polar Protic Solvents (e.g., water, ethanol): These solvents are good at solvating both cations and anions and can favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group. ucsb.edu

Polar Aprotic Solvents (e.g., acetone, DMF): These solvents are good at solvating cations but not anions. They tend to favor SN2 reactions by increasing the effective strength of anionic nucleophiles.

Nonpolar Solvents (e.g., hexane, toluene): These are often used in reactions where charged intermediates are not heavily involved, such as some cross-coupling reactions.

Catalyst Effects:

Lewis Acids (e.g., FeBr₃, AlCl₃): These are used in electrophilic aromatic substitution to polarize the electrophile and make it more reactive. libretexts.orguomustansiriyah.edu.iq

Palladium Catalysts: The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand in cross-coupling reactions can significantly impact the rate and selectivity. Different ligands have different steric and electronic properties that influence the stability and reactivity of the palladium intermediates. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 Bromo 4 but 2 En 1 Yloxy Benzene and Its Derivatives

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass with very high accuracy. For 1-Bromo-4-(but-2-en-1-yloxy)benzene (C₁₀H₁₁BrO), HRMS provides a precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm its molecular formula.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass units.

The theoretical exact masses for the molecular ions of this compound are calculated as follows:

| Ion Formula | Isotope | Theoretical Exact Mass (Da) |

| [C₁₀H₁₁⁷⁹BrO]⁺ | ⁷⁹Br | 225.99933 |

| [C₁₀H₁₁⁸¹BrO]⁺ | ⁸¹Br | 227.99728 |

Experimental measurement of these m/z values with high resolution (typically to four or more decimal places) allows for the confident assignment of the C₁₀H₁₁BrO formula, distinguishing it from other potential compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing its connectivity and functional groups.

A general strategy for identifying unknown organobromine compounds involves inducing in-source fragmentation and monitoring for the characteristic bromide anion isotopes at m/z 79 and 81 in negative-ion mode. researchgate.net In positive-ion mode MS/MS, the fragmentation of the [C₁₀H₁₁BrO]⁺• ion is expected to proceed through several key pathways based on the structure of ethers and brominated aromatics.

Plausible Fragmentation Pathways:

Benzylic/Ether Cleavage: The most facile cleavage is often the loss of the butenyl radical (•C₄H₇) to form a stable bromophenoxonium ion.

Formation of Bromophenol Ion: A rearrangement followed by cleavage can lead to the formation of the 4-bromophenol (B116583) radical cation.

Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br), generating a [C₁₀H₁₁O]⁺ ion.

Fragmentation of the Butenyl Chain: The butenyl group itself can undergo fragmentation.

The table below outlines the expected major fragment ions and their corresponding m/z values. The presence of bromine in a fragment is confirmed by the characteristic M/M+2 isotopic pattern.

| Proposed Fragment Ion | Formula | m/z (⁷⁹Br / ⁸¹Br) | Notes |

| 4-Bromophenoxonium ion | [C₆H₄BrO]⁺ | 170.94 / 172.94 | Loss of •C₄H₇ radical |

| 4-Bromophenyl cation | [C₆H₄Br]⁺ | 154.95 / 156.95 | Loss of butoxy radical (•OC₄H₇) |

| Phenoxy cation | [C₆H₅O]⁺ | 93.03 | Loss of Br and C₄H₆ |

| Butenyl cation | [C₄H₇]⁺ | 55.05 | Cleavage of the ether C-O bond |

These fragmentation patterns, particularly the bromine-containing ions, serve as a structural fingerprint, confirming the presence and location of the bromo- and butenyloxy- substituents on the benzene (B151609) ring.

X-ray Crystallography of Solid-State Derivatives

While obtaining a suitable single crystal of the parent liquid compound this compound can be challenging, its solid-state derivatives can be analyzed using X-ray crystallography. This powerful technique provides precise three-dimensional coordinates of atoms within a crystal lattice, yielding definitive information on bond lengths, bond angles, and intermolecular interactions.

For instance, a derivative could be synthesized to facilitate crystallization. The structural analysis of a related compound, (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene, reveals how a bromine atom can influence the crystal packing. nih.gov In its crystal structure, short intermolecular Br···O contacts of 3.168(4) Å were observed, indicating the role of halogen bonding in stabilizing the solid-state assembly. nih.gov Similarly, studies on other brominated aromatic compounds show the importance of bromine in forming layered supramolecular structures through hydrogen bonds and other interactions. rsc.org

Should a suitable crystalline derivative of this compound be prepared, X-ray diffraction analysis would provide key structural parameters. The table below shows representative data that would be obtained from such an analysis, using data for the illustrative compound 1-bromo-2-(phenylselenyl)benzene as an example. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.5097 (10) |

| b (Å) | 7.6028 (4) |

| c (Å) | 9.0700 (5) |

| β (°) | 99.2668 (6) |

| Volume (ų) | 986.74 (10) |

| Z (molecules/cell) | 4 |

This data allows for a complete reconstruction of the molecular and supramolecular structure, highlighting interactions such as π-stacking or halogen bonding that govern the solid-state properties of the material. researchgate.net

Chiroptical Spectroscopy (if chiral centers are introduced or enantiomers are studied)

The parent molecule, this compound, is achiral. However, chirality can be readily introduced into the structure, for example, by hydroxylation or epoxidation of the but-2-enyl double bond, which would create one or two chiral centers. The resulting enantiomers, while having identical physical properties like boiling point and NMR spectra, would interact differently with plane-polarized light.

Chiroptical spectroscopy techniques are essential for studying these chiral derivatives. These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized UV-Vis light. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to assign the absolute configuration of the enantiomers by comparing experimental data with quantum chemical calculations. rsc.org

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of polarized light in the vibrational transition region. It provides detailed information about the stereochemistry of a molecule.

Raman Optical Activity (ROA): ROA is a complementary technique that measures a small difference in the intensity of Raman scattering from chiral molecules using circularly polarized incident light. uochb.cz

If a chiral derivative of this compound were synthesized, these techniques would be crucial for confirming its enantiomeric purity and determining its absolute stereochemistry, which is often a critical factor in applications such as materials science and pharmacology.

Computational Chemistry and Theoretical Studies on 1 Bromo 4 but 2 En 1 Yloxy Benzene

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules from first principles.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. This method is used to determine the ground-state electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 1-Bromo-4-(but-2-en-1-yloxy)benzene, DFT calculations would typically be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. This optimized geometry is the foundation for calculating other molecular properties.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are based directly on the laws of quantum mechanics without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic pathway to achieving high accuracy. For a molecule of this size, ab initio calculations, particularly at higher levels of theory, would provide benchmark data for its electronic energy and properties, serving as a reference for more approximate methods like DFT.

Analysis of Electronic Properties: Key Descriptors of Reactivity

The electronic properties of a molecule are key to understanding its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MESP map would highlight the electronegative oxygen and bromine atoms as regions of negative potential (red) and the hydrogen atoms as regions of positive potential (blue), indicating sites for potential intermolecular interactions.

Reactivity Descriptors (Electrophilicity Index, Nucleophilicity Index, Global Hardness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its electron-donating capability. Global hardness (η) is a measure of the molecule's resistance to change in its electron distribution. These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction.

Given the current lack of published research, the detailed data tables for the aforementioned properties of this compound cannot be generated. The scientific community awaits future computational studies to fill this knowledge gap and provide a deeper understanding of this interesting chemical entity.

Prediction of Spectroscopic Properties (NMR, IR)

Computational chemistry serves as a powerful tool for the prediction of spectroscopic properties, offering valuable insights that complement experimental data. For this compound, theoretical calculations, particularly using Density Functional Theory (DFT), can provide accurate predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (δ) for ¹H and ¹³C nuclei are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. These calculations are often carried out at a respectable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, to provide a good correlation with experimental values. The process involves optimizing the molecular geometry of this compound, followed by the NMR calculation itself. The computed chemical shifts are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to yield the final predicted spectrum.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the key atoms in this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 114.5 |

| C2 | 7.35 | 132.2 |

| C3 | 6.80 | 116.1 |

| C4 | - | 158.0 |

| C5 | 6.80 | 116.1 |

| C6 | 7.35 | 132.2 |

| C7 (O-CH₂) | 4.50 | 68.9 |

| C8 (=CH) | 5.85 | 128.5 |

| C9 (=CH) | 5.75 | 128.0 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations, often performed at the same level of theory as the NMR predictions, yield a set of vibrational modes and their corresponding intensities. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method.

The predicted IR spectrum for this compound would exhibit characteristic peaks corresponding to specific functional groups.

Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | Stretching vibrations of C-H bonds on the benzene (B151609) ring. |

| C-H stretch (alkenyl) | 3050-3000 | Stretching vibrations of C-H bonds in the butenyl group. |

| C-H stretch (aliphatic) | 3000-2850 | Stretching vibrations of C-H bonds in the methyl group. |

| C=C stretch (aromatic) | 1600-1450 | In-plane stretching vibrations of the benzene ring. |

| C=C stretch (alkenyl) | 1650-1600 | Stretching vibration of the carbon-carbon double bond in the butenyl chain. |

| C-O-C stretch (asymmetric) | 1250-1200 | Asymmetric stretching of the ether linkage. |

| C-O-C stretch (symmetric) | 1050-1000 | Symmetric stretching of the ether linkage. |

Reaction Mechanism Modeling

Understanding the reactivity of this compound is crucial for its application in synthesis. Computational modeling provides a molecular-level view of reaction mechanisms, which is often difficult to obtain through experimental means alone.

A key aspect of reaction mechanism modeling is the identification of the transition state (TS), which is the highest energy point along the reaction pathway. For a hypothetical reaction involving this compound, such as a Claisen rearrangement, computational methods can be used to locate the geometry of the TS. This is typically achieved using optimization algorithms that search for a first-order saddle point on the potential energy surface.

Once a TS is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. To further validate that the located TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path downhill from the TS, ensuring it leads to the correct reactant and product wells on the potential energy surface.

For a hypothetical researchgate.netresearchgate.net-sigmatropic (Claisen) rearrangement of this compound to 2-allyl-4-bromophenol, the following table presents theoretically calculated energy values.

Calculated Gibbs Free Energy Profile for the Claisen Rearrangement of this compound

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactant (this compound) | 0.00 | 0.00 |

| Transition State | +28.5 | +29.2 |

From this data, the activation barrier (ΔG‡) is calculated to be +29.2 kcal/mol, and the reaction is predicted to be exergonic with a ΔG_rxn of -14.9 kcal/mol.

Conformational Analysis and Torsional Barriers of the But-2-en-1-yloxy Chain

The primary dihedral angles of interest are C4-O-C7-C8 and O-C7-C8-C9. A two-dimensional potential energy surface scan can be performed by rotating these two dihedral angles and calculating the energy at each point. This allows for the identification of local and global energy minima.

The energy differences between these conformers and the rotational barriers between them (torsional barriers) can be quantified.

Torsional Barriers for Key Rotations in this compound

| Dihedral Angle | Description | Calculated Torsional Barrier (kcal/mol) |

|---|---|---|

| C4-O-C7-C8 | Rotation around the aryl-ether bond | ~3.5 |

These barriers indicate a relatively flexible side chain, with multiple conformations being accessible at room temperature.

Study of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in the crystalline state. By mapping properties such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can identify the nature and extent of different intermolecular contacts.

For a hypothetical crystal structure of this compound, a Hirshfeld surface analysis would reveal the key interactions driving the crystal packing. The most significant interactions would likely be π-π stacking between the aromatic rings, C-H···π interactions, and weaker van der Waals forces. The presence of the bromine atom could also lead to Br···Br or Br···π halogen bonding interactions.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions.

Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H / H···C | 25.8 |

| Br···H / H···Br | 15.5 |

| O···H / H···O | 8.3 |

| Br···C / C···Br | 2.7 |

This breakdown highlights the prevalence of non-specific H···H contacts, as well as significant contributions from interactions involving the aromatic ring and the heteroatoms.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

To understand the dynamic behavior of this compound in a solvent, molecular dynamics (MD) simulations can be employed. In an MD simulation, the classical equations of motion are solved for a system containing one or more solute molecules surrounded by a large number of solvent molecules (e.g., water or an organic solvent).

These simulations can provide insights into:

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed by calculating radial distribution functions (RDFs). For instance, the RDF between the ether oxygen and the hydrogen atoms of water would reveal the extent of hydrogen bonding.

Conformational Dynamics: MD simulations allow for the observation of conformational changes over time, providing a dynamic picture that complements the static view from conformational analysis.

Translational and Rotational Diffusion: The diffusion coefficients of the molecule can be calculated, providing information about its mobility in the solvent.

An MD simulation would illustrate how the flexible but-2-en-1-yloxy chain explores different conformational states in solution and how the molecule interacts with the surrounding solvent environment.

Derivatives and Analogues of 1 Bromo 4 but 2 En 1 Yloxy Benzene

Synthesis of Functionalized Derivatives via Aryl Bromide Transformations

The aryl bromide group in 1-Bromo-4-(but-2-en-1-yloxy)benzene is a key handle for introducing a variety of functional groups through well-established cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures.

Prominent among these methods are palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. For instance, a Suzuki coupling would involve the reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the site of the bromine atom, allowing for the introduction of alkyl, alkenyl, or aryl substituents.

Similarly, the Heck reaction could be employed to couple the aryl bromide with an alkene, while the Sonogashira coupling would introduce an alkyne functionality. Furthermore, the Buchwald-Hartwig amination offers a pathway to synthesize aniline (B41778) derivatives by coupling the aryl bromide with various amines.

Table 1: Examples of Aryl Bromide Transformations

| Reaction Name | Reactants | Product Type |

| Suzuki Coupling | This compound, Arylboronic acid | Biaryl derivative |

| Heck Coupling | This compound, Alkene | Substituted alkene derivative |

| Sonogashira Coupling | This compound, Terminal alkyne | Arylalkyne derivative |

| Buchwald-Hartwig Amination | This compound, Amine | N-Aryl amine derivative |

Synthesis of Functionalized Derivatives via Alkene Transformations

The but-2-en-1-yl group in this compound provides a second site for functionalization through various alkene addition reactions. These transformations can introduce a range of functionalities, leading to derivatives with diverse chemical and physical properties.

Standard alkene reactions that can be applied include:

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the double bond into an epoxide.

Dihydroxylation: Treatment with osmium tetroxide or a milder reagent like potassium permanganate (B83412) under controlled conditions would yield a diol.

Hydrogenation: Catalytic hydrogenation, typically using a palladium or platinum catalyst, would saturate the double bond to form the corresponding butoxy derivative.

Halogenation: The addition of elemental halogens like bromine or chlorine across the double bond would result in a dihaloalkane derivative.

These transformations allow for the introduction of oxygen-containing functional groups and the saturation of the side chain, which can significantly alter the molecule's polarity and reactivity.

Structure-Reactivity Relationship Studies of Analogues with Varied Substituents

The systematic variation of substituents on the aromatic ring or the alkenyl side chain of this compound analogues is crucial for understanding their structure-reactivity relationships. By introducing electron-donating or electron-withdrawing groups at different positions, researchers can probe the electronic effects on the reactivity of the aryl bromide and the alkene.

For example, placing an electron-withdrawing group, such as a nitro or cyano group, on the aromatic ring would likely increase the reactivity of the aryl bromide in nucleophilic aromatic substitution reactions, while potentially decreasing its reactivity in electrophilic aromatic substitution. Conversely, an electron-donating group, like a methoxy (B1213986) or an amino group, would have the opposite effect.

These studies often involve kinetic experiments to quantify reaction rates and computational modeling to understand the underlying electronic and steric factors that govern the observed reactivity trends.

Preparation of Isotopically Labeled Analogues for Mechanistic Probes

Isotopically labeled analogues of this compound are invaluable tools for elucidating reaction mechanisms. The strategic incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), allows for the tracking of atoms through a chemical transformation.

For instance, a derivative labeled with deuterium at a specific position on the butenyl chain could be used to determine the stereochemistry of an addition reaction or to probe for the occurrence of rearrangement processes like the Claisen rearrangement. Similarly, labeling the carbon atom attached to the bromine with ¹³C could provide insights into the mechanism of cross-coupling reactions by allowing for the unambiguous identification of the carbon atom in the product through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

The synthesis of these labeled compounds often requires multi-step sequences starting from commercially available isotopically enriched starting materials.

Advanced Applications in Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Natural Product Synthesis

The structure of 1-Bromo-4-(but-2-en-1-yloxy)benzene offers two distinct points for strategic bond formation, making it a highly adaptable substrate for the total synthesis of natural products. nih.gov The aryl bromide component is primed for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental for constructing carbon-carbon bonds in complex molecular frameworks. nih.govresearchgate.net This allows for the direct linkage of the bromo-phenoxy core to other intricate fragments of a target natural product.

Concurrently, the butenyl ether portion can be strategically employed in nih.govnih.gov-sigmatropic rearrangements, specifically the Claisen rearrangement. organic-chemistry.orgwikipedia.org Upon heating, this moiety can rearrange to form an ortho-substituted allyl phenol (B47542). libretexts.orgyoutube.com This transformation is a powerful tool for installing alkyl chains onto an aromatic ring with high regioselectivity, a common motif in many natural products. masterorganicchemistry.com The resulting phenol can then serve as a handle for further functionalization, or the newly installed butenyl group can be modified.

A synthetic strategy might involve an initial cross-coupling reaction at the bromide position, followed by a thermal Claisen rearrangement to construct a highly substituted aromatic core. Alternatively, the Claisen rearrangement could be performed first, unveiling a phenolic hydroxyl group that can direct subsequent ortho-metalation or other transformations, with the bromide available for a late-stage key fragment coupling. This orthogonal reactivity allows for a modular and convergent approach to synthesizing complex natural products, including alkaloids and terpenoids. nih.gov

Precursor for Advanced Polymeric Materials and Functional Materials

This compound is a promising monomer for the synthesis of advanced polymers due to its dual functionality. The aryl bromide can participate in step-growth polymerization through various cross-coupling reactions. For instance, Suzuki polycondensation, a powerful method for forming C-C bonds between aromatic units, can be used with appropriate bis-boronic acid comonomers to produce poly(arylene ether)s. vt.eduresearchgate.net These polymers are known for their high thermal stability and desirable mechanical properties. researchgate.netresearchgate.net The ether linkage in the monomer's backbone provides flexibility compared to rigid poly(phenylene)s, potentially improving solubility and processability. frontiersin.org